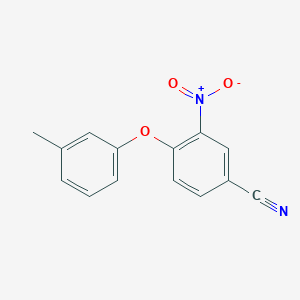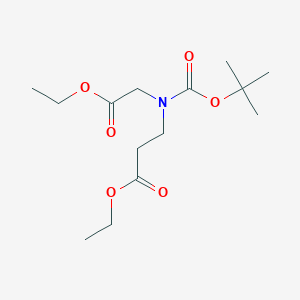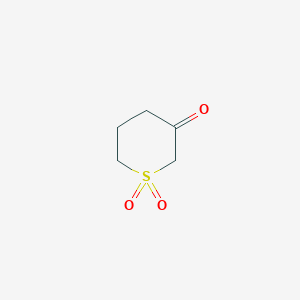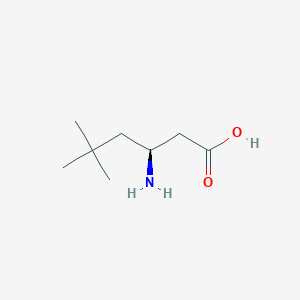
Benzonitrile, 4-(3-methylphenoxy)-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is an organic compound characterized by the presence of a benzonitrile group substituted with a 3-methylphenoxy and a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(3-methylphenoxy)-3-nitro- typically involves the nitration of 4-(3-methylphenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 4-(3-methylphenoxy)-3-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: Benzonitrile, 4-(3-methylphenoxy)-3-nitro- can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group in benzonitrile, 4-(3-methylphenoxy)-3-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
Benzonitrile, 4-(3-methylphenoxy)-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile and nitro groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of benzonitrile, 4-(3-methylphenoxy)-3-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and processes.
類似化合物との比較
Benzonitrile: A simpler analog without the methylphenoxy and nitro substitutions.
4-Nitrobenzonitrile: Similar structure but lacks the methylphenoxy group.
3-Methylphenoxybenzonitrile: Lacks the nitro group.
特性
IUPAC Name |
4-(3-methylphenoxy)-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-10-3-2-4-12(7-10)19-14-6-5-11(9-15)8-13(14)16(17)18/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKIIILJZZCFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471073 |
Source


|
| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881995-25-1 |
Source


|
| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

